molecular formula C5H5N3O B100492 4-Aminopyrimidine-5-carbaldehyde CAS No. 16357-83-8

4-Aminopyrimidine-5-carbaldehyde

Cat. No.: B100492
CAS No.: 16357-83-8
M. Wt: 123.11 g/mol
InChI Key: PDZKNPQAPGGAFJ-UHFFFAOYSA-N
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Description

4-Aminopyrimidine-5-carbaldehyde is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

4-Aminopyrimidine-5-carbaldehyde is a compound that has been identified to have inhibitory activity against VEGFR-2 kinase . VEGFR-2, also known as KDR/Flk-1, is a trans-membrane tyrosine kinase receptor that regulates the formation of blood and lymphatic vessels . It plays a principal role in mediating VEGF-induced responses and particularly regulates vascular development as well as tumor angiogenesis .

Mode of Action

The mode of action of this compound involves the inhibition of methionine biosynthesis and the secretion of hydrolytic enzymes . This compound is cross-resistant, but shows no cross-resistance with other fungicide groups . Sensitivity monitoring studies over several years have shown that there is a medium resistance risk of Botrytis and Venturia to this compound .

Biochemical Pathways

This compound is involved in the synthesis of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines . These compounds are known to have a wide spectrum of biological activity .

Result of Action

The this compound oxime derivatives have been found to exhibit antiproliferative activity against cancer cells, causing cell accumulation at the G2/M phase of the cell cycle and preventing cells from entering mitosis . This indicates that the compound can effectively inhibit cell division and growth, which is a crucial aspect of its potential use in cancer treatment.

Biochemical Analysis

Biochemical Properties

4-Aminopyrimidine-5-carbaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with aminopyrimidine aminohydrolase, an enzyme involved in thiamine metabolism . This enzyme catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine, a reaction crucial for thiamine salvage pathways. Additionally, this compound has been studied for its potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of non-small cell lung cancer cells by targeting epidermal growth factor receptor (EGFR) mutations . This inhibition leads to the down-regulation of EGFR-mediated signaling pathways and promotes apoptosis in cancer cells. Furthermore, this compound influences cellular metabolism by interacting with enzymes involved in pyrimidine biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor. It binds to the active site of VEGFR-2, inhibiting its kinase activity and preventing the downstream signaling required for angiogenesis . Additionally, this compound interacts with aminopyrimidine aminohydrolase, facilitating the hydrolysis of thiamine derivatives . These interactions highlight its potential as a therapeutic agent in cancer treatment and metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur in the presence of oxidizing agents . Long-term studies have shown that this compound maintains its inhibitory effects on VEGFR-2 and EGFR over extended periods, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth by targeting VEGFR-2 and EGFR pathways without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as aminopyrimidine aminohydrolase, which plays a role in the salvage pathway of thiamine metabolism . This interaction affects the levels of thiamine derivatives and influences metabolic flux within cells. Additionally, this compound’s role as a VEGFR-2 inhibitor impacts angiogenesis-related metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its distribution is influenced by its chemical properties, such as solubility and stability . The compound’s localization within tissues is crucial for its therapeutic effects, as it needs to reach target sites such as tumor cells and angiogenic vessels to exert its inhibitory actions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in pyrimidine metabolism and signaling pathways . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in inhibiting VEGFR-2 and EGFR .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-aminopyrimidine-5-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another approach includes the formylation of 6-aminopyrimidines, which leads to the formation of 4-aminopyrimidin-4(3H)-one-5-carboxaldehydes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-aminopyrimidine-5-carboxylic acid.

    Reduction: Formation of 4-aminopyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-Aminopyrimidine-5-carbaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

4-Aminopyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:

    4-Aminopyrimidine-5-carboxylic acid: This compound is an oxidized form of this compound and has different reactivity and applications.

    4-Aminopyrimidine-5-methanol: This is a reduced form of the compound and has distinct chemical properties and uses.

    2-Amino-4,6-dichloropyrimidine-5-carbaldehyde:

The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-aminopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5-4(2-9)1-7-3-8-5/h1-3H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKNPQAPGGAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459326
Record name 4-aminopyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-83-8
Record name 4-aminopyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyrimidine-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Aminopyrimidine-5-carbaldehyde a valuable building block in organic synthesis?

A1: this compound serves as a crucial intermediate in synthesizing substituted pyrido[2,3-d]pyrimidines. This compound readily undergoes condensation reactions with various aromatic ketones in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in acetone. This reaction yields a series of 7-substituted pyrido[2,3-d]pyrimidine derivatives [, ]. This class of compounds exhibits promising biological activities, including antimicrobial and antioxidant properties [].

Q2: How are the newly synthesized pyrido[2,3-d]pyrimidine derivatives characterized?

A2: Researchers employ a combination of spectroscopic techniques to elucidate the structure of these derivatives. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the arrangement of hydrogen atoms within the molecule, offering insights into its structure. Additionally, mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds [, ].

Q3: Have any computational studies been conducted on this compound derivatives?

A3: Yes, researchers have explored the potential of this compound oximes as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors []. Quantitative Structure-Activity Relationship (QSAR) studies, utilizing algorithms like Genetic Algorithm-Multiple Linear Regressions (GA-MLR) and Genetic Algorithm-Support Vector Machine (GA-SVM), have been employed to understand the relationship between the structure of these derivatives and their inhibitory activity against VEGFR-2 [, ]. This research paves the way for designing more potent and selective VEGFR-2 inhibitors with potential applications in various therapeutic areas.

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